In-Depth Technical Guide: Mechanism of Action of N-(4-AMINO-2-METHYLQUINOLIN-6-YL)ACETAMIDE
In-Depth Technical Guide: Mechanism of Action of N-(4-AMINO-2-METHYLQUINOLIN-6-YL)ACETAMIDE
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(4-AMINO-2-METHYLQUINOLIN-6-YL)ACETAMIDE is a synthetic compound featuring a 4-aminoquinoline scaffold, a privileged structure in medicinal chemistry. While direct experimental data on this specific molecule is limited in publicly available literature, its structural components strongly suggest a primary mechanism of action as a protein kinase inhibitor . This guide synthesizes information from extensive research on analogous 4-aminoquinoline derivatives to propose a detailed mechanism of action, supported by relevant data, experimental protocols, and pathway visualizations. The core hypothesis is that N-(4-AMINO-2-METHYLQUINOLIN-6-YL)ACETAMIDE competitively binds to the ATP-binding pocket of specific protein kinases, thereby disrupting downstream signaling pathways implicated in cell proliferation, survival, and inflammation.
Proposed Core Mechanism of Action: Kinase Inhibition
The 4-aminoquinoline core is a well-established pharmacophore known to target the ATP-binding site of a variety of protein kinases.[1] This scaffold mimics the adenine moiety of ATP, enabling competitive inhibition. The nitrogen atom at position 1 of the quinoline ring typically forms a crucial hydrogen bond with the hinge region of the kinase domain, a key interaction for potent inhibition.
Based on extensive studies of related compounds, N-(4-AMINO-2-METHYLQUINOLIN-6-YL)ACETAMIDE is predicted to inhibit one or more kinases from families such as:
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Receptor Tyrosine Kinases (RTKs): Including the Epidermal Growth Factor Receptor (EGFR) family. Aberrant EGFR signaling is a hallmark of many cancers.[2][3]
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Non-Receptor Tyrosine Kinases: Such as those in the Src family, which are critical nodes in signaling pathways controlling cell growth, differentiation, and migration.[4][5]
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Serine/Threonine Kinases: For example, Receptor-Interacting Protein Kinase 2 (RIPK2), a key mediator of inflammatory signaling pathways downstream of NOD-like receptors.[6][7]
The 2-methyl group on the quinoline ring may enhance binding affinity and selectivity through steric interactions within the ATP-binding pocket. The 6-acetamide group could influence the compound's pharmacokinetic properties and potentially form additional hydrogen bonds with the target kinase, further refining its inhibitory profile.[8]
Potential Therapeutic Implications
Given its likely role as a kinase inhibitor, N-(4-AMINO-2-METHYLQUINOLIN-6-YL)ACETAMIDE holds potential as a therapeutic agent in several disease areas:
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Oncology: By targeting kinases that drive tumor growth and survival, such as EGFR and Src, the compound could exhibit anticancer activity.[9][10] Quinoline derivatives have shown efficacy against a range of cancer cell lines, including breast, colon, and lung cancer.[11][12]
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Inflammatory Diseases: Inhibition of kinases like RIPK2 could modulate the innate immune response, making the compound a candidate for treating inflammatory conditions such as inflammatory bowel disease.[13]
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Antimicrobial Applications: Some quinoline derivatives exhibit antimicrobial properties by inhibiting bacterial enzymes like peptide deformylase.[6]
Quantitative Data on Structurally Related Compounds
| Compound Class | Specific Derivative (if available) | Target/Assay | Potency (IC₅₀/Kᵢ) | Reference |
| 4-Aminoquinoline Derivatives | 4-aminoquinoline-based RIPK2 inhibitor | RIPK2 Kinase | IC₅₀ = 5.1 nM | [14] |
| Substituted 4-(3-hydroxyanilino)-quinolines | RET Kinase | Kᵢ = 3-50 nM | [10] | |
| 6,7-Disubstituted-4-(2-fluorophenoxy)-quinoline | c-MET Kinase | IC₅₀ = 0.59-1.86 nM | [10] | |
| 4-Anilino-6,7-disubstituted-quinoline-3-carboxamides | CSF-1R Kinase | IC₅₀ = 19 nM | [10] | |
| Quinoline-6-yl-acetamide Derivatives | 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide | PI3Kα Kinase | Data not specified | [8] |
Experimental Protocols
The following are detailed methodologies for key experiments that would be essential for characterizing the mechanism of action of N-(4-AMINO-2-METHYLQUINOLIN-6-YL)ACETAMIDE.
In Vitro Kinase Inhibition Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of the compound against a specific kinase.
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Reagents and Materials:
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Purified recombinant human kinase (e.g., EGFR, RIPK2, Src).
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Kinase-specific substrate peptide.
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N-(4-AMINO-2-METHYLQUINOLIN-6-YL)ACETAMIDE stock solution in DMSO.
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Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
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ATP solution.
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Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega).
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384-well white assay plates.
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Plate reader capable of luminescence detection.
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Procedure:
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Prepare serial dilutions of N-(4-AMINO-2-METHYLQUINOLIN-6-YL)ACETAMIDE in kinase assay buffer.
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To each well of a 384-well plate, add the test compound dilution, the purified kinase, and the specific substrate peptide.
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Incubate the plate at room temperature for 10-15 minutes to allow for compound binding to the kinase.
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Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be close to the Kₘ for the specific kinase.
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Allow the reaction to proceed at 30°C for a specified time (e.g., 60 minutes).
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Stop the reaction and detect the amount of ADP produced using a suitable detection reagent according to the manufacturer's instructions.
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Measure the luminescence signal using a plate reader.
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Calculate the percent inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-kinase control (100% inhibition).
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Determine the IC₅₀ value by fitting the concentration-response data to a four-parameter logistic equation.
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Cell-Based Proliferation Assay (MTT Assay)
This assay measures the cytotoxic or cytostatic effects of the compound on cancer cell lines.
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Reagents and Materials:
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Human cancer cell line (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma).
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Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin).
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N-(4-AMINO-2-METHYLQUINOLIN-6-YL)ACETAMIDE stock solution in DMSO.
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
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Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS).
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96-well clear flat-bottom plates.
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Microplate reader capable of measuring absorbance at 570 nm.
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-
Procedure:
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Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
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Prepare serial dilutions of N-(4-AMINO-2-METHYLQUINOLIN-6-YL)ACETAMIDE in complete cell culture medium.
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Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include a vehicle control (DMSO) and a no-cell control (medium only).
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Incubate the plates for a specified period (e.g., 48 or 72 hours).
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Add MTT solution to each well and incubate for 3-4 hours at 37°C.
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Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.
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Measure the absorbance at 570 nm using a microplate reader.
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Calculate the percentage of cell viability for each concentration relative to the vehicle control.
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Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth.
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Visualizations: Signaling Pathways and Experimental Workflows
Hypothesized Signaling Pathway Inhibition
The following diagram illustrates the potential inhibitory effect of N-(4-AMINO-2-METHYLQUINOLIN-6-YL)ACETAMIDE on the EGFR signaling pathway, a common target for quinoline-based kinase inhibitors.
Caption: Hypothesized inhibition of the EGFR signaling pathway.
General Experimental Workflow
This diagram outlines a typical workflow for the preclinical evaluation of a novel kinase inhibitor like N-(4-AMINO-2-METHYLQUINOLIN-6-YL)ACETAMIDE.
Caption: General experimental workflow for preclinical evaluation.
Conclusion
N-(4-AMINO-2-METHYLQUINOLIN-6-YL)ACETAMIDE is a compound of significant interest due to its 4-aminoquinoline core, a scaffold renowned for its kinase inhibitory properties. The likely mechanism of action involves the competitive inhibition of protein kinases crucial for cell signaling in cancer and inflammatory diseases. While further direct experimental validation is required, the existing body of research on analogous compounds provides a strong foundation for its development as a potential therapeutic agent. The experimental protocols and workflows detailed in this guide provide a clear roadmap for the comprehensive characterization of its biological activity and mechanism of action.
References
- 1. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. glpbio.com [glpbio.com]
- 5. Src protein-tyrosine kinase structure, mechanism, and small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review [frontiersin.org]
- 7. RIPK2: a promising target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide derivatives as novel PI3Kα inhibitors via docking-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 10. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 11. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. research.manchester.ac.uk [research.manchester.ac.uk]
- 13. Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

